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Compound of Interest

Compound Name: NPS-1034

Cat. No.: B15566274 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing the off-target effects of NPS-1034 in

experimental design. The following troubleshooting guides and frequently asked questions

(FAQs) address specific issues that may be encountered during research, offering detailed

methodologies and data-driven insights.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-target effects of NPS-1034?

A1: NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) AXL and MET,

with IC50 values of 10.3 nM and 48 nM, respectively[1]. In addition to its on-target activities,

NPS-1034 has been shown to have off-target effects, most notably the inhibition of Tumor

Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A)[2]. This can lead to the

modulation of the TNF signaling pathway. While a comprehensive public kinase selectivity

profile for NPS-1034 is not readily available, it is known to also inhibit other kinases such as

FLT3, KIT, and DDR1[3]. Researchers should be aware of these off-targets to avoid

misinterpretation of experimental results.

Q2: My experimental results with NPS-1034 are inconsistent or unexpected. Could this be due

to off-target effects?

A2: Yes, inconsistent or unexpected experimental outcomes are often indicative of off-target

effects. Such effects can arise from the interaction of NPS-1034 with unintended cellular
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targets, leading to phenotypes that are independent of AXL and MET inhibition[4]. To

investigate this, a multi-step approach is recommended:

Dose-Response Analysis: Conduct a thorough dose-response curve for the observed

phenotype. A significant deviation from the known IC50 values for AXL and MET may

suggest the involvement of off-targets.

Use of Control Compounds: Employ a structurally different inhibitor with known high

selectivity for AXL and MET. If this control compound does not produce the same phenotype

as NPS-1034, it strengthens the likelihood of off-target effects.

Target Engagement Assays: Confirm that NPS-1034 is binding to its intended targets (AXL

and MET) in your specific cellular model and at the concentrations used in your experiments.

Q3: How can I definitively validate that my observed phenotype is a result of on-target

AXL/MET inhibition versus an off-target effect?

A3: The gold standard for on-target validation is a rescue experiment or genetic knockout of the

intended target.

CRISPR-Cas9 Knockout: The most rigorous method is to use CRISPR-Cas9 to knock out

the AXL and/or MET genes in your cell line[5]. If NPS-1034 still produces the same

phenotype in the knockout cells, it is highly probable that the effect is mediated by one or

more off-targets.

Rescue Experiments: Overexpress a drug-resistant mutant of AXL or MET in your cells. If the

phenotype is not reversed in the presence of NPS-1034, this suggests that the effect is not

dependent on the inhibition of the primary targets.

Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at concentrations expected to be selective for

AXL/MET.

Possible Cause: Off-target inhibition of kinases essential for cell survival.

Troubleshooting Steps:
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Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that NPS-1034
inhibits at the concentrations you are using.

Test Structurally Unrelated Inhibitors: Use other AXL/MET inhibitors with different chemical

scaffolds. If the cytotoxicity persists, it may be an on-target effect. If not, it is likely an off-

target effect of NPS-1034.

Lower the Concentration: Determine the lowest effective concentration of NPS-1034 that

inhibits AXL and MET phosphorylation without causing significant cytotoxicity.

Issue 2: The observed phenotype does not align with the known functions of AXL and MET

signaling.

Possible Cause: The phenotype is driven by the inhibition of an off-target, such as

TNFRSF1A, or the modulation of an unexpected signaling pathway.

Troubleshooting Steps:

Investigate the TNF Signaling Pathway: Given that NPS-1034 is known to inhibit

TNFRSF1A, assess the activation state of key downstream components of the TNF

signaling pathway (e.g., NF-κB) in the presence of NPS-1034.

Phosphoproteomics Analysis: Conduct a global phosphoproteomics experiment to identify

unexpected changes in protein phosphorylation, which can reveal which signaling

pathways are being modulated by off-target effects.

Validate with a Different Tool: Use siRNA or shRNA to knock down AXL and MET. If the

phenotype of the genetic knockdown does not match the phenotype observed with NPS-
1034 treatment, it is likely an off-target effect.

Data Presentation
Table 1: NPS-1034 Target and Off-Target IC50 Values
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Target IC50 (nM) Reference

AXL 10.3 [1]

MET 48 [1]

Known Off-Targets

TNFRSF1A
Inhibition confirmed, IC50 not

specified
[2]

FLT3
Inhibition confirmed, IC50 not

specified
[3]

KIT
Inhibition confirmed, IC50 not

specified
[3]

DDR1
Inhibition confirmed, IC50 not

specified
[3]

Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of NPS-1034 by screening it against a broad panel of

kinases.

Methodology:

Compound Preparation: Prepare a stock solution of NPS-1034 in DMSO (e.g., 10 mM).

Serially dilute the compound to the desired screening concentrations.

Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, a recombinant

kinase from the panel, its specific substrate, and ATP (at a concentration close to the Km for

each kinase).

Inhibitor Addition: Add the diluted NPS-1034 or a vehicle control (DMSO) to the appropriate

wells.

Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
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Reaction Termination and Detection: Stop the reaction and add a detection reagent to

quantify the amount of phosphorylated substrate. This can be done using various methods,

such as radioactivity (32P-ATP), fluorescence, or luminescence.

Data Analysis: Calculate the percentage of kinase activity inhibited by NPS-1034 relative to

the vehicle control. Determine the IC50 value for each kinase that shows significant

inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of NPS-1034 with its target proteins (AXL and MET) in a

cellular context.

Methodology:

Cell Treatment: Treat intact cells with NPS-1034 or a vehicle control for a specific time (e.g.,

1 hour) at 37°C.

Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a

short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room

temperature.

Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) to pellet the aggregated proteins.

Protein Quantification: Collect the supernatant containing the soluble proteins and determine

the protein concentration.

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a

PVDF membrane. Probe the membrane with primary antibodies against AXL and MET,

followed by a secondary antibody.

Data Analysis: Quantify the band intensities for AXL and MET at each temperature. A shift in

the melting curve to a higher temperature in the NPS-1034-treated samples compared to the

control indicates target engagement.
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Protocol 3: CRISPR-Cas9 Mediated Knockout for Target
Validation
Objective: To validate that the observed cellular phenotype of NPS-1034 is due to the inhibition

of AXL and/or MET.

Methodology:

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the AXL and

MET genes into a Cas9 expression vector.

Cell Transfection/Transduction: Deliver the Cas9/gRNA constructs into the target cell line

using transfection or lentiviral transduction.

Single-Cell Cloning: Isolate single cells to establish clonal populations.

Knockout Validation: Screen the clonal populations for the absence of AXL and MET protein

expression by Western blot and confirm the genetic knockout by sequencing the targeted

genomic loci.

Phenotypic Analysis: Treat the validated knockout cell lines and the parental wild-type cell

line with a range of NPS-1034 concentrations.

Data Comparison: Compare the phenotypic response (e.g., cell viability, signaling pathway

modulation) between the knockout and wild-type cells. If the knockout cells are resistant to

the effects of NPS-1034, it confirms that the phenotype is on-target.

Mandatory Visualizations
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Experimental Workflow: Identifying & Mitigating Off-Target Effects

Observe Unexpected Phenotype with NPS-1034

Dose-Response Analysis

Kinome Profiling

Compare with Structurally Unrelated AXL/MET Inhibitor

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CRISPR-Cas9 Knockout of AXL/MET

Identify Off-Target(s)

Phenotype Persists in KO Cells?

Conclusion: Off-Target Effect Confirmed

Yes

Conclusion: On-Target Effect Confirmed

No

Investigate Off-Target Pathway

Redesign Experiment (e.g., lower concentration, alternative inhibitor)

Click to download full resolution via product page

Caption: Workflow for investigating and mitigating NPS-1034 off-target effects.
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AXL/MET Signaling Pathway

NPS-1034

AXL MET

PI3K

Akt

Cell Proliferation, Survival, Migration

Click to download full resolution via product page

Caption: Simplified AXL and MET signaling pathway inhibited by NPS-1034.
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TNF Signaling Pathway (Off-Target)
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Caption: Known off-target effect of NPS-1034 on the TNF signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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